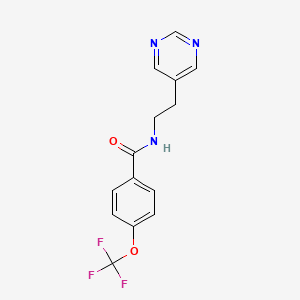

N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative characterized by a pyrimidine ring linked via an ethyl group to a trifluoromethoxy-substituted benzamide moiety.

Properties

IUPAC Name |

N-(2-pyrimidin-5-ylethyl)-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c15-14(16,17)22-12-3-1-11(2-4-12)13(21)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZHELBONKQSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC2=CN=CN=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves the following steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as ethyl acetoacetate and guanidine.

Alkylation: The pyrimidine intermediate is then alkylated using an appropriate alkylating agent to introduce the ethyl group.

Coupling with Benzamide: The alkylated pyrimidine is coupled with 4-(trifluoromethoxy)benzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.

Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials such as organic semiconductors.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA synthesis. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide:

GNF-2-deg-BUMP

- Structure: N-(2-(2-(2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-5-yl)oxy)ethoxy)ethoxy)ethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide .

- Key Features: Contains a pyrimidine core and trifluoromethoxy benzamide. Additional polyethylene glycol (PEG) linker and isoindolinone group.

- Synthesis : Yielded 42% after silica gel chromatography, indicating moderate synthetic efficiency .

- Activity : Demonstrated broad-spectrum activity against mosquito-borne flaviviruses, attributed to the pyrimidine and trifluoromethoxy groups .

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

- Structure : Benzamide with a pyridine ring substituted with methyl-piperazine and trifluoromethyl groups .

- Key Features :

- Pyridine instead of pyrimidine.

- Methyl-piperazine enhances solubility and bioavailability.

- Application : Used as a synthetic intermediate in drug discovery, particularly for kinase inhibitors .

1-phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

- Structure : Pyrazole-carboxamide core with a trifluoromethoxy benzamide side chain .

- Key Features :

- Pyrazole ring replaces pyrimidine, altering electronic properties.

- Dual trifluoromethyl/trifluoromethoxy groups enhance lipophilicity.

- Application : Marketed for medicinal research, though specific biological data are undisclosed .

Structural and Functional Comparison Table

Critical Insights

- Structural Impact on Activity :

- Synthetic Challenges :

- Moderate yields (e.g., 42% for GNF-2-deg-BUMP) highlight the complexity of multi-step syntheses involving heterocycles .

Biological Activity

N-(2-(pyrimidin-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring and a trifluoromethoxy group, which are known to enhance biological activity through various mechanisms. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies indicate that it may act as an inhibitor of certain kinases, which play critical roles in cell signaling pathways related to cancer and inflammation.

- Kinase Inhibition : The compound has shown promising results in inhibiting tyrosine kinases, which are implicated in various cancers. For instance, it has been observed to inhibit BCR-ABL1 kinase activity, demonstrating potential in treating chronic myeloid leukemia (CML) .

- Neuroprotective Effects : In neuropharmacological studies, the compound exhibited neuroprotective properties against excitotoxicity in neuronal cell cultures. This suggests a role in modulating pathways associated with neurodegenerative diseases .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays:

| Assay Type | Target | IC50 (nM) | Comments |

|---|---|---|---|

| Kinase Inhibition | BCR-ABL1 | 61 | Effective against wild-type and some mutant forms |

| Cell Viability | K562 Cell Line | 47 | Significant reduction in cell proliferation |

| Neuroprotection | Rat Hippocampal Slices | 1–10 | Protects against kainic acid-induced cell death |

Case Studies and Research Findings

- Cancer Treatment : A study demonstrated that this compound effectively inhibited the proliferation of CML cells by blocking BCR-ABL1 signaling pathways. This was evidenced by reduced phosphorylation levels and subsequent apoptosis in treated cells .

- Neuroprotection Mechanism : Research involving organotypic hippocampal slices revealed that the compound activated AKT and PKA pathways, crucial for neuronal survival under stress conditions. The presence of the compound significantly mitigated cell death caused by excitotoxic agents .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound, suggesting its viability as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.